molecular formula C30H31NO7 B11180755 1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate

1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate

Cat. No.: B11180755
M. Wt: 517.6 g/mol
InChI Key: UEEPQQIDNWBVMV-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a benzoate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate typically involves multiple steps, including the formation of the quinoline core, the introduction of methoxy groups, and the esterification process. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the quinoline derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,5-dimethoxybenzoate is unique due to its complex structure, which combines a quinoline core with multiple methoxy groups and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H31NO7

Molecular Weight

517.6 g/mol

IUPAC Name

[1-(3,5-dimethoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C30H31NO7/c1-18-17-30(2,3)31(28(32)19-10-22(34-4)14-23(11-19)35-5)27-9-8-21(16-26(18)27)38-29(33)20-12-24(36-6)15-25(13-20)37-7/h8-17H,1-7H3

InChI Key

UEEPQQIDNWBVMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=CC(=C4)OC)OC)(C)C

Origin of Product

United States

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